molecular formula C86H70F24FeN8O2P5Ru B1436118 Ru-Re(FPh) CAS No. 1471276-06-8

Ru-Re(FPh)

Cat. No. B1436118
M. Wt: 2015.3 g/mol
InChI Key: HCMTWCVJZHGHGS-UHFFFAOYSA-N
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Description

“Ru-Re(FPh)” is a supramolecular photocatalyst that has been synthesized with a rhenium (I) biscarbonyl complex as a catalyst unit . It has shown tremendous photocatalytic properties, especially in the reduction of CO2 to CO using a wide range of visible light .


Synthesis Analysis

The synthesis of “Ru-Re(FPh)” involves the combination of a rhenium (I) biscarbonyl complex as a catalyst unit and a Ru (II) complex as a photosensitizer . The photocatalytic abilities of these complexes are strongly affected by the phosphorus ligands on the Re site .


Molecular Structure Analysis

The molecular formula of “Ru-Re(FPh)” is C86H70F24N8O2P5ReRu, and it has a molecular weight of 2145.67 .


Chemical Reactions Analysis

“Ru-Re(FPh)” exhibits high efficiency in the reduction of CO2 to CO . The intramolecular electron transfer rate in the case of “Ru-Re(FPh)” was accurately measured as kET = (1.4 ± 0.1) × 10^9 s^-1 . This rapid intramolecular electron transfer is one of the most important advantages of the Ru(II)–Re(I) supramolecular photocatalysts .


Physical And Chemical Properties Analysis

“Ru-Re(FPh)” is a solid at 20 degrees Celsius and is sensitive to light . It exhibits high quantum yield for CO formation (ΦCO = 0.15) and turnover number (TNCO = 207), and it also shows photostability .

Scientific Research Applications

Photocatalytic Properties

  • CO2 Reduction: Ru-Re(FPh), particularly with two P(p-FPh)3 ligands, demonstrates exceptional photocatalytic properties in CO2 reduction to CO, showcasing high turnover frequency and durability. The photocatalytic ability of these complexes is influenced by phosphorus ligands on the Re site. Ru-Re(FPh) is one of the fastest-operating photocatalysts for this reaction, with high turnover numbers and quantum efficiencies (Tamaki et al., 2012).

Catalysis

  • Platinoid-Decoration of Phosphorene: In the context of catalysis, noble-metal decoration, such as with Ru and others, has been found efficient in preserving essential characteristics of materials like phosphorene. This process influences charge redistribution and the formation of active centers, which is crucial for applications in catalysis, gas sensing, and energy storage (Kovalska et al., 2020).

Hydrogen Evolution Reaction

  • Electrocatalysis: Ru doped with other materials, such as in the context of hydrogen evolution reaction (HER), enhances electrocatalytic performance. N,P-doped carbon-supported ruthenium doped triruthenium tetraphosphide shows remarkable performance in HER, demonstrating its potential in hydrogen energy applications (Gao et al., 2021).

Fluorescence Cell Imaging

  • Luminescent d6 Transition Metal Complexes: Ru complexes, among others, are used in fluorescence cell imaging due to their photophysical attributes. They have been increasingly applied in cellular studies and imaging applications, indicating a broadening scope in the use of such complexes (Fernández‐Moreira et al., 2010).

Fuel Cells

  • Electrooxidation in Direct Ethanol Fuel Cells: In fuel cells, Pt-Ru and Pt–Re, as well as Pt-Ru-Re nanoparticles, enhance ethanol electrooxidation. Their application in anodes of direct ethanol fuel cells demonstrates significant improvements in performance and efficiency (Choudhary & Pramanik, 2020).

Environmental Sensing

  • Fluoride Detection in Natural Water: Ru complexes have been employed in the development of highly selective sensors for environmental applications, such as detecting fluoride ions in natural water. These sensors showcase a significant change in color and fluorescence upon detection, indicating their potential in environmental monitoring (Lin et al., 2006).

Safety And Hazards

“Ru-Re(FPh)” can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

carbon monoxide;iron(3+);4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine;ruthenium;tris(4-fluorophenyl)phosphane;trihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4.2C18H12F3P.2C12H12N2.2CO.3F6P.Fe.Ru/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22;2*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2;3*1-7(2,3,4,5)6;;/h5-16H,3-4H2,1-2H3;2*1-12H;2*3-8H,1-2H3;;;;;;;/q;;;;;;;3*-1;+3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMTWCVJZHGHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C.[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H70F24FeN8O2P5Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2015.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ru-Re(FPh)

CAS RN

1471276-06-8
Record name Ru-Re(FPh)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Tamaki, K Watanabe, K Koike, H Inoue… - Faraday …, 2012 - pubs.rsc.org
New Ru(II)–Re(I) supramolecular photocatalysts with a rhenium(I) biscarbonyl complex as a catalyst unit were synthesized. They photocatalyzed CO2 reduction to CO using a wide-…
Number of citations: 152 pubs.rsc.org
G Ondrey - Chemical Engineering, 2013 - go.gale.com
A photocatalyst that reduces [CO. sub. 2] into carbon monoxide is being commercialized by Tokyo Chemical Industry Co.(Tokyo, Japan; www. tcichemicals. com/en/jp/index. html). …
Number of citations: 2 go.gale.com
Y Tamaki, K Koike, T Morimoto, Y Yamazaki… - Inorganic …, 2013 - ACS Publications
The novel supramolecular complexes, which are composed of an [Os(5dmb) 2 (BL)] 2+ -type complex (5dmb = 5,5′-dimethyl-2,2′-bipyridine; BL = 1,2-bis(4′-methyl-[2,2′-bipyridin]-…
Number of citations: 123 pubs.acs.org
BM Pirzada, AH Dar, MN Shaikh, A Qurashi - ACS omega, 2021 - ACS Publications
Photocatalytic CO 2 reduction into C1 products is one of the most trending research subjects of current times as sustainable energy generation is the utmost need of the hour. In this …
Number of citations: 16 pubs.acs.org
R Zhai, L Zhang, M Gu, X Zhao, B Zhang, Y Cheng… - Small, 2023 - Wiley Online Library
Effective photocatalytic carbon dioxide (CO 2 ) reduction into high‐value‐added chemicals is promising to mitigate current energy crisis and global warming issues. Finding effective …
Number of citations: 10 onlinelibrary.wiley.com
许大全, 陈根云 - 植物生理学报, 2018 - plant-physiology.com
: 如果把陆生植物和水体中的蓝细菌, 藻类的光合作用定义为“自然光合作用” 的话, 那么依据其原理或灵感研发的人造装置例如“人工叶”,“光电化学电池” 和“光生物反应器” 等将太阳能转化为化学…
Number of citations: 4 www.plant-physiology.com

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